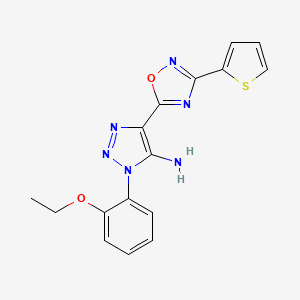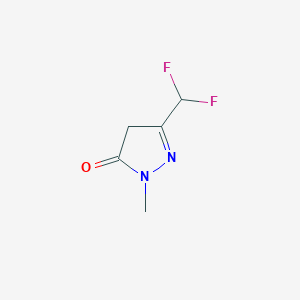
3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one
Übersicht
Beschreibung
“3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” is a chemical compound . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 214.5±30.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.2±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis and Diels–Alder Reactivity : The study by Abularrage et al. (2020) explored the synthesis of 4H-pyrazoles, including compounds related to "3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one", highlighting their reactivity in Diels–Alder reactions. The research demonstrated that late-stage fluorination provides a reliable route to fluorinated pyrazoles, which show considerable stability and reactivity due to their conformation and electronic properties (Abularrage, Levandowski, & Raines, 2020).
Efficient Synthesis of Fluorinated Pyrazoles : Bouillon et al. (2001) developed a general method for synthesizing 4-fluoro-5-(perfluoroalkyl)pyrazoles, which could be relevant to the synthesis of "this compound". This method involves heterocyclization of hemiperfluoroenones with methylhydrazine, showcasing a regiospecific reaction that yields fluorinated pyrazoles with potential application in medicinal chemistry (Bouillon et al., 2001).
Potential Biological Activities
Antimicrobial Agents : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, potentially including structures similar to "this compound", demonstrating broad-spectrum antimicrobial activities. This study underscores the potential of fluorinated pyrazoles in developing new antimicrobial agents through the Vilsmeier–Haack reaction approach (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antifungal Activity : Du et al. (2015) focused on synthesizing novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the target compound, and tested their antifungal activities against several phytopathogenic fungi. The results indicated that some of these compounds exhibited superior antifungal activity compared to commercial fungicides, highlighting the importance of the difluoromethyl group in enhancing biological activity (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” indicates that it causes skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for at least 15 minutes in case of eye contact .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMJXCQWZTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B2657294.png)
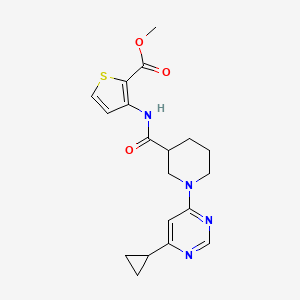
![4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2657296.png)
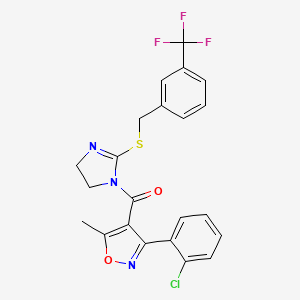

![2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2657304.png)
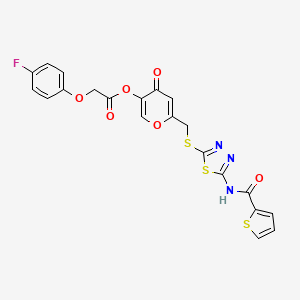
![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)
![Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2657314.png)
